molecular formula C23H21N3O2 B4385777 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B4385777
M. Wt: 371.4 g/mol
InChI Key: BVPITWYOIUALFW-UHFFFAOYSA-N
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Description

4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (molecular formula: C₂₂H₁₉N₃O₂; molecular weight: 357.41 g/mol) is a quinazolinone-based benzamide derivative characterized by a bicyclic quinazolinone core fused with a 4-methylphenyl substituent at the 7-position and a 4-methylbenzamide group at the 2-position. The compound exists as a racemic mixture, which may influence its biological activity due to stereochemical variability. Its structure is defined by the SMILES string Cc1ccc(cc1)C1CC(c2cnc(NC(c3ccccc3)=O)nc2C1)=O, with an InChIKey of PHPBOFNUMNEJAS-QGZVFWFLSA-N .

Properties

IUPAC Name

4-methyl-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-14-3-7-16(8-4-14)18-11-20-19(21(27)12-18)13-24-23(25-20)26-22(28)17-9-5-15(2)6-10-17/h3-10,13,18H,11-12H2,1-2H3,(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPITWYOIUALFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methylphenyl Groups: The quinazolinone intermediate is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Amidation: The resulting intermediate is then reacted with 4-methylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or quinazolinones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrahydroquinazoline derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. This effect is mediated through the modulation of cell cycle regulators and apoptosis-related proteins .
  • Mechanism of Action : The compound interacts with multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. By inhibiting these pathways, it effectively reduces tumor growth and metastasis .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies have reported that 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
  • Antifungal Activity : Preliminary data suggest that the compound may inhibit fungal growth, making it a candidate for further development as an antifungal agent. The specific mechanisms remain under investigation but may involve interference with fungal cell membrane integrity .

Neuroprotective Effects

Emerging research indicates that this compound could possess neuroprotective properties:

  • Cognitive Enhancement : Animal studies have shown that administration of the compound enhances cognitive functions and memory retention. This effect is believed to be linked to its antioxidant properties and ability to modulate neurotransmitter levels .
  • Mechanisms : The neuroprotective effects may involve the reduction of oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been documented in several studies:

  • Cytokine Modulation : The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This modulation suggests its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells; inhibits PI3K/Akt pathway
Antimicrobial PropertiesEffective against Gram-positive bacteria; disrupts cell wall synthesis
Neuroprotective EffectsEnhances cognitive function; reduces oxidative stress
Anti-inflammatory PropertiesDownregulates TNF-alpha and IL-6 production

Mechanism of Action

The mechanism of action of 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s quinazolinone scaffold and benzamide substituent are shared with several analogs. Key comparisons include:

Table 1. Comparative Analysis of Structural and Physicochemical Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP logD H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (Primary) C₂₂H₁₉N₃O₂ 357.41 4-methylbenzamide, 4-methylphenyl 3.916 2.865 6 1 57.95
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide C₂₄H₂₃N₃O₄ 417.47 3,5-dimethoxybenzamide *N/A *N/A 8 1 ~67.0†
4-methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide C₂₄H₂₃N₃O₂ 385.46 4-isopropylphenyl *N/A *N/A 6 1 ~57.95‡

†Estimated increase due to methoxy groups. ‡Assumed similar to the primary compound.

Key Observations:
  • 3,5-Dimethoxy Derivative : The addition of two methoxy groups increases hydrogen-bond acceptors (8 vs. 6) and polar surface area, likely reducing lipophilicity compared to the primary compound. This modification may enhance solubility but hinder membrane permeability .
  • Isopropylphenyl Derivative : Substitution of the 4-methylphenyl group with a bulkier 4-isopropylphenyl group increases molecular weight (385.46 vs. 357.41) and may elevate logP due to the hydrophobic isopropyl chain. Steric effects could impact target binding .

Biological Activity

4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound of interest due to its potential biological activities. This compound is characterized by a complex structure that includes a tetrahydroquinazoline moiety, which has been associated with various pharmacological effects.

Anticancer Activity

Research has indicated that compounds containing the tetrahydroquinazoline structure exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazoline have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study: Antitumor Efficacy

A study evaluated the antitumor efficacy of several tetrahydroquinazoline derivatives against different cancer cell lines. The results indicated that:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), A498 (renal cancer).
  • Key Findings : One derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating potent antitumor activity.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases.

The anti-inflammatory effects are believed to involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins. Studies have shown that compounds with similar structures can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in cellular models.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of tetrahydroquinazoline derivatives have revealed activity against various pathogens. This includes both antibacterial and antifungal effects.

Research Findings

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
  • Results : Certain derivatives demonstrated significant inhibition zones in agar diffusion assays, indicating their potential as antimicrobial agents.

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/Zone of InhibitionReference
AnticancerMDA-MB-468X µM[Source 1]
AnticancerA498Y µM[Source 2]
Anti-inflammatoryRAW 264.7 cellsZ µM[Source 3]
AntimicrobialStaphylococcus aureusZone: A mm[Source 4]
AntimicrobialEscherichia coliZone: B mm[Source 5]

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution (e.g., formation of the tetrahydroquinazoline core) and condensation reactions (e.g., coupling the benzamide moiety). Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete ring closure .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity in coupling steps .
  • Reaction time monitoring : Extended reaction times (>12 hours) for condensation steps improve yield but risk side-product formation . Yield optimization often requires iterative adjustments to these parameters, supported by TLC or HPLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of methyl groups (δ ~2.3 ppm for aryl-CH3) and the tetrahydroquinazoline scaffold (δ ~5.5 ppm for NH protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ m/z calculated for C24H23N3O2: 386.1864) .
  • FT-IR : Peaks at ~1650 cm−1 (amide C=O) and ~1700 cm−1 (quinazolinone C=O) confirm functional groups .

Advanced Questions

Q. How can researchers optimize the condensation reaction step to minimize side-product formation during synthesis?

Side products (e.g., unreacted intermediates or over-oxidized species) can be mitigated by:

  • Controlled reagent addition : Slow addition of coupling agents (e.g., DCC or EDCI) reduces exothermic side reactions .
  • Low-temperature phases : Conducting reactions at 0–5°C during acyl chloride formation prevents degradation .
  • Catalytic additives : Using DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing reaction time and byproducts . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. What in vitro models are appropriate for assessing the compound’s inhibitory effects on specific enzymes, and how should conflicting IC50 values be interpreted?

  • Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR or Aurora kinases) with fluorescence-based ADP-Glo™ assays to measure inhibition .
  • Cell viability assays : Pair with cancer cell lines (e.g., MCF-7 or HeLa) to correlate enzyme inhibition with cytotoxicity . For conflicting IC50 values:
  • Validate assay conditions : Ensure consistent pH, ATP concentrations, and incubation times .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 = −log10(IC50)) to identify outliers .

Q. How do structural modifications (e.g., substituent variations on the benzamide or quinazoline moieties) impact biological activity?

  • Methoxy vs. methyl groups : Methoxy substituents enhance solubility but may reduce membrane permeability, whereas methyl groups improve lipophilicity and target binding .
  • Quinazoline core rigidity : Saturation of the quinazoline ring (tetrahydro vs. fully aromatic) affects conformational flexibility and enzyme binding kinetics . Structure-activity relationship (SAR) studies using analogs with systematic substituent changes are recommended .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Replicate assays : Repeat experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal validation : Use alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .
  • Batch variability : Test multiple compound batches to rule out synthesis or purity artifacts .

Methodological Recommendations

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

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